molecular formula C22H21BrN2O4 B394768 5-(4-bromophenyl)-3-hydroxy-1-(morpholin-4-ylmethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-3-hydroxy-1-(morpholin-4-ylmethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B394768
M. Wt: 457.3g/mol
InChI Key: ONXCCDCALRQDBJ-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-3-hydroxy-1-(morpholin-4-ylmethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by the presence of a benzoyl group, a bromophenyl group, a hydroxy group, and a morpholinomethyl group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-3-hydroxy-1-(morpholin-4-ylmethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-3-hydroxy-1-(morpholin-4-ylmethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the bromine atom could introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

5-(4-bromophenyl)-3-hydroxy-1-(morpholin-4-ylmethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3-hydroxy-1-(morpholin-4-ylmethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-5-(4-bromophenyl)-3-hydroxy-2(5H)-furanone: Shares a similar core structure but differs in the presence of a furanone ring instead of a pyrrolone ring.

    4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(morpholinomethyl)-1,5-dihydro-3H-pyrazol-3-one: Contains a pyrazolone ring instead of a pyrrolone ring.

Uniqueness

5-(4-bromophenyl)-3-hydroxy-1-(morpholin-4-ylmethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and the presence of a morpholinomethyl group, which can impart distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H21BrN2O4

Molecular Weight

457.3g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(morpholin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H21BrN2O4/c23-17-8-6-15(7-9-17)19-18(20(26)16-4-2-1-3-5-16)21(27)22(28)25(19)14-24-10-12-29-13-11-24/h1-9,19,26H,10-14H2/b20-18+

InChI Key

ONXCCDCALRQDBJ-CZIZESTLSA-N

SMILES

C1COCCN1CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br

Isomeric SMILES

C1COCCN1CN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1COCCN1CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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